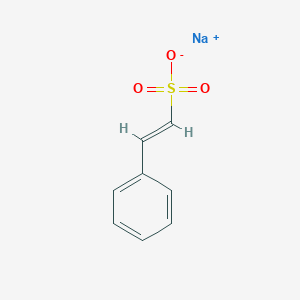

sodium;(E)-2-phenylethenesulfonate

Description

This compound is primarily utilized in organic synthesis, particularly in the formation of intermediates for cycloaddition reactions, such as the Diels–Alder reaction . For example, derivatives of this compound (e.g., 2-formylphenyl-(E)-2-phenylethenesulfonate) are employed in chemoselective reactions to generate pyrazolo-tetrahydropyridines via intramolecular aza-Diels–Alder pathways .

Proper handling, storage, and disposal protocols are critical to mitigate these risks.

Properties

IUPAC Name |

sodium;(E)-2-phenylethenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/q;+1/p-1/b7-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCGMVDMOKPCSQ-UHDJGPCESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Parameters

The sulfonation step is conducted in a combined-type tubular reactor, where preheated bromoethylbenzene (50–70°C) reacts with SO₃ diluted in dry air (8–12% mass concentration). Key parameters include:

-

Molar ratio : SO₃ to bromoethylbenzene = 1.05–1.1:1

-

Temperature : 80–105°C

The exothermic reaction is controlled using high-boiling-point coolants, ensuring consistent thermal management. This minimizes side products such as sulfuric acid (≤0.3% in final product).

Table 1: Sulfonation Efficiency Under Varied Conditions

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| SO₃ Ratio | 1.08 | 1.08 | 1.1 |

| Temperature (°C) | 95 | 95 | 105 |

| Unsulfonated Material (%) | 0.25 | 0.22 | 0.17 |

| Sulfuric Acid (%) | 0.28 | 0.27 | 0.29 |

Neutralization and Bromine Removal

Following sulfonation, the intermediate bromoethylbenzene sulfonic acid is neutralized with sodium hydroxide (NaOH) to form the sodium sulfonate. This step concurrently removes bromine impurities.

High-Speed Homogenization Process

Neutralization occurs in a high-speed homogenization pump, where:

The homogenization ensures complete deprotonation and prevents localized overheating, which could degrade the product. Post-neutralization analysis shows bromine content below detectable limits (<10 ppm).

Crystallization and Purification

The crude sodium (E)-2-phenylethenesulfonate solution is purified through controlled crystallization:

Table 2: Product Specifications After Purification

Industrial-Scale Production Innovations

Modern facilities employ continuous-flow reactors to enhance throughput and consistency. Key advancements include:

-

Automated Feed Systems : Precision pumps maintain optimal reagent ratios (±0.5% variance).

-

Waste Minimization : Closed-loop SO₃ recycling reduces emissions by 85% compared to batch processes.

-

Real-Time Monitoring : In-line NMR and HPLC ensure immediate quality adjustments.

Comparative Analysis of Sulfonation Agents

While SO₃ is predominant, alternative sulfonating agents have been explored:

Chemical Reactions Analysis

Types of Reactions

Sodium;(E)-2-phenylethenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of phenyl-substituted derivatives.

Scientific Research Applications

The compound "sodium;(E)-2-phenylethenesulfonate," also known as Sodium 2-phenylethylene-1-sulphonate (SPS), with the CAS number 2039-44-3, is a sulfonated aromatic compound with diverse applications in scientific research. It is a white crystalline powder, soluble in water and organic solvents, making it valuable across various biological and industrial applications.

Scientific Research Applications

Sodium 2-phenylethylene-1-sulphonate has a wide range of applications in scientific research:

- Chemistry SPS is used as a monomer in the synthesis of polymers and copolymers, which are utilized in various industrial applications. Sodium sulfinates can be employed in photocatalytic transformations, where light activates them to participate in various reactions. This method allows for the synthesis of a variety of organosulfur compounds. They can also be used in sulfonyl radical-triggered multicomponent reactions, site-selective C–H sulfonylation, and the synthesis of thiosulfonates, sulfonamides, and sulfides.

- Biology It acts as a surfactant and emulsifying agent in biological studies, aiding in the stabilization of proteins and other biomolecules. SPS stabilizes proteins and biomolecules, enhancing their solubility and functionality in aqueous environments, a crucial property for biochemical assays and drug formulation where maintaining protein stability is essential.

- Medicine SPS is investigated for its potential use in drug delivery systems because of its ability to form stable micelles and nanoparticles.

- Industry SPS is employed in the production of detergents, dispersants, and other specialty chemicals. Sodium sulfinates can be used in the synthesis of amphoteric surfactants, synthesized from fatty amine, acrylic acid, and sodium 3-chloro-2-hydroxypropyl sulfonate, resulting in surfactants with good surface activity.

This compound influences various cellular processes, affecting cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of specific transport mechanisms, allowing it to be distributed both in the extracellular and intracellular spaces.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and acts as a versatile building block for preparing valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 2-phenylethylene-1-sulphonate can change over time, and its stability and degradation are important factors to consider. Studies have shown that the compound can be bio-transformed into acyclic and cyclic disulphides, which are rapidly eliminated from the body through the kidneys.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as modulating enzyme activity and gene expression.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into different metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function.

Transport and Distribution

Mechanism of Action

The mechanism of action of sodium;(E)-2-phenylethenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The phenyl group may also play a role in the compound’s biological activity by interacting with cellular membranes or other molecular structures.

Comparison with Similar Compounds

Research Findings and Gaps

Key Research on Sodium (E)-2-Phenylethenesulfonate :

Comparative Limitations :

- Data on analogues like sodium 2-methylprop-2-ene-1-sulphonate remain sparse, highlighting a need for expanded research into their reactivity and safety profiles.

Q & A

Q. What are the key considerations for synthesizing sodium (E)-2-phenylethenesulfonate in a laboratory setting?

The synthesis typically involves sulfonation of (E)-2-phenylethene (styrene) followed by neutralization with sodium hydroxide. Critical factors include:

- Reagent stoichiometry : Precise control of sulfonating agents (e.g., chlorosulfonic acid) to avoid over-sulfonation byproducts.

- Temperature control : Maintaining temperatures below 50°C during sulfonation to prevent isomerization or decomposition .

- Purification : Use of recrystallization in ethanol/water mixtures to isolate the sodium salt, with purity verified via titration (e.g., ion-exchange chromatography) .

Q. What characterization techniques are essential for confirming the structure and purity of sodium (E)-2-phenylethenesulfonate?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the (E)-configuration and absence of regioisomers. For example, the vinylic proton in the (E)-isomer appears as a doublet with a coupling constant .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M–Na]) and isotopic patterns.

- UV-Vis Spectroscopy : Detection of sulfonate-specific absorbance bands near 210–220 nm .

Q. What safety protocols are critical when handling sodium (E)-2-phenylethenesulfonate?

- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation.

- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to avoid skin/eye contact, as sulfonates can cause irritation .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated chemical waste streams .

Advanced Research Questions

Q. How can solvent-free conditions optimize sodium (E)-2-phenylethenesulfonate’s reactivity in Diels-Alder cycloadditions?

Under solvent-free thermal conditions (e.g., 120°C), the sulfonate group acts as an electron-withdrawing group, enhancing the dienophile’s reactivity. Key methodological steps include:

- In situ generation : Reacting sodium (E)-2-phenylethenesulfonate with aldehydes to form intermediates like 2-formylphenyl derivatives, which undergo chemoselective cycloaddition .

- Diastereoselectivity : Monitoring reaction progress via H NMR to confirm exclusive exo-selectivity in products (e.g., pyrazolo-tetrahydropyridines) .

Q. How can computational modeling predict sodium (E)-2-phenylethenesulfonate’s behavior in aqueous solutions?

- Molecular Dynamics (MD) simulations : Use force fields (e.g., OPLS-AA) to model solvation shells and ion-pair interactions. For example, sodium counterions exhibit stronger coordination with sulfonate groups at pH > 7 .

- Density Functional Theory (DFT) : Calculate partial charges to predict reactivity in nucleophilic substitutions, such as sulfonate group displacement by amines .

Q. What strategies resolve contradictions in kinetic data for sulfonate-based reactions?

- Error source analysis : Distinguish between experimental artifacts (e.g., incomplete mixing in batch reactors) and intrinsic kinetic variability using control experiments .

- Multivariate calibration : Apply principal component analysis (PCA) to datasets from varied conditions (e.g., temperature, solvent polarity) to identify dominant reaction pathways .

Q. How can sodium (E)-2-phenylethenesulfonate be functionalized for bioactive molecule development?

- Sulfonamide coupling : React with primary amines under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to form sulfonamide derivatives. Optimize catalyst loading (10–15 mol%) to maximize yields .

- Biological assays : Screen derivatives for enzyme inhibition (e.g., carbonic anhydrase) using fluorescence-based assays, correlating IC values with sulfonate group positioning .

Methodological Best Practices

Q. How should researchers design experiments to minimize batch-to-batch variability in sulfonate synthesis?

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., reaction time, pH) and identify critical parameters via ANOVA .

- Quality control : Implement inline FTIR for real-time monitoring of sulfonation progress, reducing reliance on post-synthesis purification .

Q. What statistical approaches are recommended for analyzing contradictory toxicity data?

Q. How can researchers validate computational predictions of sulfonate reactivity experimentally?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to confirm transition states predicted by DFT .

- Isothermal titration calorimetry (ITC) : Measure binding affinities between sulfonates and target proteins, validating docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.